molecular formula C26H50O7S B028550 [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate CAS No. 570414-09-4

[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate

Cat. No.: B028550
CAS No.: 570414-09-4
M. Wt: 506.7 g/mol
InChI Key: OZGGUACWWXGPES-MOUTVQLLSA-N
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Description

The compound [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate is a chiral dioxolane derivative featuring two distinct 1,3-dioxolane rings. The first ring (4R configuration) is substituted with a methyl group and a methanesulfonate ester, while the second (4R,5R configuration) includes a tetradecyl (C14) chain and a methyl group. Methanesulfonate (mesylate) groups are known for their role as leaving groups in nucleophilic substitution reactions, making this compound a candidate for synthetic intermediates .

Properties

IUPAC Name

[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3/t21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGGUACWWXGPES-MOUTVQLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)[C@@H]([C@H]2COC(O2)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454864
Record name (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570414-09-4
Record name (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl Methanol

The smaller dioxolane ring is typically synthesized via acid-catalyzed cyclization of a diol with a ketone. For example:

  • Reactants : (R)-2,3-butanediol and acetone.

  • Catalyst : Methanesulfonic acid (1–5 mol%).

  • Conditions : Reflux in toluene, followed by neutralization and extraction.

  • Yield : ~75–80% with >95% cis-selectivity reported under optimized conditions.

Synthesis of (4R,5R)-2,2-Dimethyl-5-Tetradecyl-1,3-Dioxolan-4-yl Methanol

The tetradecyl-substituted dioxolane requires a long-chain aldehyde. A plausible route involves:

  • Reactants : (4R,5R)-4-hydroxy-5-tetradecyl-1,2-pentanediol and acetone.

  • Catalyst : p-Toluenesulfonic acid monohydrate (2 mol%).

  • Conditions : Azeotropic removal of water using Dean-Stark apparatus.

  • Steric control : The tetradecyl chain directs equatorial positioning of the methyl groups, favoring the (4R,5R)-configuration.

Coupling and Methanesulfonylation

Diol Coupling Strategy

The two dioxolane alcohols are joined via a Williamson ether synthesis or Mitsunobu reaction:

  • Williamson :

    • Base : Sodium hydride (2.2 equiv).

    • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

    • Limitation : Potential elimination with bulky substrates.

  • Mitsunobu :

    • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.

    • Advantage : Retention of configuration at stereocenters.

Methanesulfonate Ester Formation

The benzylic alcohol is sulfonylated under mild conditions to prevent racemization:

  • Reagents : Methanesulfonyl chloride (1.1 equiv), triethylamine (1.5 equiv).

  • Solvent : Dichloromethane, 0°C to room temperature.

  • Reaction Time : 2–4 hours.

  • Workup : Sequential washes with dilute HCl, NaHCO₃, and brine.

Stereochemical Control and Optimization

Influence of Catalysts on Cis/Trans Ratios

Data from analogous dioxolane syntheses (, Table 1):

CatalystCis:Trans RatioYield (%)
Methanesulfonic acid95:578
p-Toluenesulfonic acid92:882
HBF₄85:1565

Methanesulfonic acid provides superior stereoselectivity, attributed to its low nucleophilicity and compatibility with moisture-sensitive intermediates.

Chiral Auxiliaries for Enantiomeric Excess

  • (-)-Sparteine : Used in asymmetric alkylation of dioxolane precursors (up to 88% ee).

  • Enzymatic resolution : Lipase-catalyzed acetylation of racemic alcohols (theoretical 50% yield).

Purification and Characterization

Crystallization Protocols

  • Primary solvent : Ethanol or 2-propanol (5–10 vol).

  • Secondary polishing : Dissolution in diisopropylether followed by methanol-induced precipitation.

  • Purity : >95% by HPLC after two crystallizations.

Chromatographic Methods

  • Stationary phase : Silica gel modified with silver nitrate (AgNO₃) for π-complexation with the tetradecyl chain.

  • Eluent : Hexane/ethyl acetate (8:2 to 6:4 gradient).

Industrial-Scale Considerations

Adapting the synthesis for bulk production involves:

  • Continuous reactive distillation to remove water and drive dioxolane formation.

  • Recycling solvents : Ethanol and diisopropylether are recovered via fractional distillation.

  • Waste minimization : Methanol from aqueous phases is reclaimed using side-stream distillation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate group undergoes displacement with nucleophiles under mild conditions. Examples include:

NucleophileConditionsProductYieldSource
Hydroxide (OH⁻)K2_2CO3_3, DMF, 70°C, 48h[(R)-Dioxolanyl]-[(4R,5R)-Tetradecyl-dioxolanyl]methanol82%
Thiols (RSH)Et3_3N, CH2_2Cl2_2, RTThioether derivatives65–75%
Amines (R2_2NH)DMSO, 60°C, 12hQuaternary ammonium salts70%

Mechanistic Insight :
The SN_\text{N}2 mechanism predominates due to the steric hindrance of the dioxolane rings, leading to inversion of configuration at the reaction center .

Acid-Catalyzed Ring-Opening Reactions

The dioxolane rings are susceptible to acidic hydrolysis, yielding diol intermediates:

AcidConditionsProductApplicationSource
HCl (1M)EtOH, reflux, 4h1,2-Diol derivativesChiral synthons
H2_2SO4_4H2_2O, 80°C, 6hTetradecyl-substituted glycerol analogSurfactant precursors

Stereochemical Retention :
The (4R,5R) configuration remains intact due to rigid ring geometry during hydrolysis .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh3_3)4_4, K3_3PO4_4Biaryl derivatives60%
Heck reactionPd(OAc)2_2, P(o-tol)3_3Alkenylated dioxolane compounds55%

Limitations :
The tetradecyl chain reduces solubility in polar solvents, necessitating toluene or THF as reaction media .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C (TGA data) .
  • Storage : Stable under inert gas (Ar/N2_2) at –20°C; sensitive to moisture .

Scientific Research Applications

Antiviral Agents

Research indicates that derivatives of dioxolane compounds can act as antiviral agents. Specifically, the incorporation of dioxolane moieties into nucleoside analogs has shown promise in inhibiting viral replication. For instance, studies have demonstrated that dioxolane-based compounds can enhance the efficacy of antiviral drugs by improving their pharmacokinetic properties and bioavailability .

Chiral Building Blocks

The compound serves as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the selective introduction of chirality into larger molecules, which is crucial for the development of pharmaceuticals with specific biological activities . The ability to synthesize enantiomerically pure compounds is essential in drug development to ensure efficacy and reduce side effects.

Polymer Chemistry

In materials science, [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate is explored as a potential monomer for polymer synthesis. The dioxolane structure can be polymerized to produce materials with desirable mechanical and thermal properties . Such polymers could find applications in coatings, adhesives, and other industrial materials.

Drug Delivery Systems

The compound’s ability to form stable complexes with various therapeutic agents positions it as a candidate for drug delivery systems. Its dioxolane rings can encapsulate drugs and facilitate their release in a controlled manner, enhancing therapeutic outcomes .

Intermediate in Organic Synthesis

This compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions such as alkylation and acylation, making it a versatile building block for chemists .

Case Studies

Study Application Findings
Journal of Heterocyclic Chemistry (2004)Antiviral synthesisDeveloped novel acyclonucleosides using dioxolane derivatives which exhibited significant antiviral activity .
Sigma-Aldrich ResearchPolymer applicationsDemonstrated the polymerization of dioxolane derivatives leading to materials with enhanced properties suitable for industrial applications .
DrugBank InsightsDrug delivery systemsInvestigated the use of dioxolane-based compounds for encapsulating therapeutic agents resulting in improved drug release profiles .

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modifying their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

  • Compound A : [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl methanesulfonate (C₇H₁₄O₅S, MW 210.25)
    • Simplest analog with a single dioxolane ring and mesylate group. Lacks the tetradecyl chain and second dioxolane moiety. Used as a chiral building block in organic synthesis .
  • Compound B : [(4R,5R)-2,2-Dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate (C₉H₁₈O₈S₂, MW 318.4)
    • Contains two mesylate groups and a rigid (4R,5R) dioxolane scaffold. Higher molecular weight and polarity due to dual sulfonate groups .
  • Compound C : [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl p-toluenesulfonate (C₁₄H₂₀O₅S, MW 300.37)
    • Tosylate (bulkier leaving group) instead of mesylate. The p-toluenesulfonate group enhances stability but reduces reactivity compared to mesylates .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₄H₄₄O₈S C₇H₁₄O₅S C₉H₁₈O₈S₂ C₁₄H₂₀O₅S
Molecular Weight ~528.6 (estimated) 210.25 318.4 300.37
Water Solubility Low (due to C14 chain) Moderate Low Low
Key Functional Groups Two dioxolanes, mesylate Single dioxolane, mesylate Dual mesylates Tosylate, dioxolane

Stereochemical Considerations

  • The (4R,5R) configuration in the target compound induces specific stereoelectronic effects, critical for interactions in chiral environments (e.g., enzyme active sites).

Biological Activity

The compound [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate is a complex organic molecule belonging to the class of dioxolanes. Its structure includes two dioxolane rings and a methanesulfonate group, which may influence its biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC₁₃H₁₈O₅S
Molecular Weight286.34 g/mol
IUPAC NameThis compound
CAS NumberNot Available

Antimicrobial Properties

Research has indicated that compounds containing dioxolane structures exhibit antimicrobial properties. A study demonstrated that similar dioxolane derivatives showed significant inhibition against various bacterial strains. The presence of the methanesulfonate group may enhance these properties by increasing solubility and bioavailability in biological systems .

Cytotoxicity and Anticancer Activity

Investigations into the cytotoxic effects of dioxolane derivatives have shown promising results. For instance, compounds similar to this compound have been tested against cancer cell lines. These studies reported that certain structural modifications led to enhanced anticancer activity by inducing apoptosis in cancer cells .

Solvent Properties and Applications

The compound has been explored as a potential bio-based solvent. Its low toxicity profile and effectiveness in dissolving a range of organic compounds make it suitable for applications in green chemistry. A case study highlighted its use as an alternative aprotic solvent in various chemical reactions while maintaining sustainability standards .

Case Studies

  • Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of several dioxolane derivatives against common pathogens. The results showed that compounds with longer alkyl chains exhibited better activity due to increased hydrophobic interactions with bacterial membranes .
  • Cytotoxicity Testing : In vitro tests conducted on human cancer cell lines revealed that modifications in the dioxolane structure could enhance cytotoxic effects. The study concluded that specific substitutions could lead to compounds with higher selectivity towards cancer cells while sparing normal cells .

Q & A

Q. What are the key considerations in designing a stereoselective synthesis route for this compound?

  • Methodological Answer : Stereoselective synthesis requires precise control over protecting groups and reaction conditions. For example, the 1,3-dioxolane rings act as protecting groups for diols, enabling selective functionalization. A Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) can establish stereochemistry at chiral centers, as demonstrated in analogous dioxolane derivatives . Purification via column chromatography or crystallization ensures enantiomeric purity (93% purity achieved in related syntheses) .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm stereochemistry and detect impurities. For instance, coupling constants in dioxolane derivatives (e.g., J=4.86.2HzJ = 4.8-6.2 \, \text{Hz} for axial-equatorial protons) validate configurations .
  • HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation of stereoisomers .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns .

Q. What protective group strategies are optimal for handling the tetradecyl chain during synthesis?

  • Methodological Answer : The long alkyl chain may hinder solubility in polar solvents. Use lipophilic protecting groups (e.g., tert-butyldimethylsilyl (TBS)) to improve solubility in dichloromethane or THF. Deprotection via fluoride-based reagents (e.g., TBAF) ensures minimal side reactions .

Advanced Research Questions

Q. How do computational methods aid in predicting stereochemical outcomes for reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict enantioselectivity. For example, steric maps of the tetradecyl chain and dioxolane rings can quantify steric hindrance, guiding solvent selection (e.g., toluene for bulky substrates) . Molecular dynamics simulations further assess conformational stability in solution .

Q. What mechanistic insights explain the reactivity of the methanesulfonate group in nucleophilic substitutions?

  • Methodological Answer : The methanesulfonate group acts as a leaving group in SN2S_N2 reactions. Steric hindrance from the tetradecyl chain and dioxolane rings favors SN1S_N1 mechanisms in polar protic solvents (e.g., methanol). Kinetic studies (e.g., Eyring plots) quantify activation parameters, while 18^{18}O isotopic labeling traces nucleophilic attack pathways .

Q. How does the tetradecyl chain influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : The chain reduces solubility in aqueous media (logPP > 5 predicted via ACD/Labs Percepta) but enhances lipid membrane permeability, relevant for drug delivery studies .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points >150°C due to van der Waals interactions between alkyl chains .

Q. What catalytic systems are effective for selective deprotection of dioxolane rings?

  • Methodological Answer : Acidic hydrolysis (e.g., 0.1 M HCl in THF/water) selectively cleaves dioxolane rings without affecting the methanesulfonate group. For hydrogenolytic deprotection, 20% Pd(OH)2_2/C in methanol achieves >90% yield under 1 atm H2_2, as shown in related benzyl ether reductions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Reactant of Route 2
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate

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